2-Naphthalenecarboxamide, 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-
CAS No.: 32180-77-1
Cat. No.: VC16049226
Molecular Formula: C39H47N3O4
Molecular Weight: 621.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32180-77-1 |
|---|---|
| Molecular Formula | C39H47N3O4 |
| Molecular Weight | 621.8 g/mol |
| IUPAC Name | 4-[(2-acetylphenyl)diazenyl]-N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxynaphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C39H47N3O4/c1-8-38(4,5)27-20-21-35(32(24-27)39(6,7)9-2)46-23-15-14-22-40-37(45)31-25-34(29-17-10-11-18-30(29)36(31)44)42-41-33-19-13-12-16-28(33)26(3)43/h10-13,16-21,24-25,44H,8-9,14-15,22-23H2,1-7H3,(H,40,45) |
| Standard InChI Key | KONWYIUWNVFTHQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4C(=O)C)O)C(C)(C)CC |
Introduction
2-Naphthalenecarboxamide, 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- is a complex organic compound primarily used in various chemical applications, including dye synthesis and as a potential pharmaceutical agent. Its structure features a naphthalene core with multiple functional groups, which contribute to its chemical properties and biological activities.
Molecular Formula and Weight
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Molecular Formula: C27H38N4O3
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Molecular Weight: 454.63 g/mol
Structural Representation
The compound's structure can be represented as follows:
textO || C6H5-C-N-C10H21 | C10H7
IUPAC Name
The IUPAC name for this compound is:
2-Naphthalenecarboxamide, 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-
Synonyms
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N-(4-(2,4-bis(1,1-dimethylpropyl)phenoxy)butyl)-4-[(2-acetylphenyl)azo]-naphthalene-2-carboxamide
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Various CAS identifiers may also be associated with this compound.
General Synthesis Approach
The synthesis of this compound typically involves multi-step reactions starting from naphthalene derivatives and incorporating various functional groups through diazotization and coupling reactions.
Key Reactions
The key reactions in the synthesis include:
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Diazotization: The formation of the azo group from an aromatic amine.
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Coupling Reaction: The reaction of the diazonium salt with a naphthalene derivative to form the azo compound.
These reactions are often performed under controlled conditions to ensure high yields and purity of the final product.
Potential Biological Activities
Research has suggested that compounds similar to this one may exhibit various biological activities such as:
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Antimicrobial properties: Compounds with similar structures have shown effectiveness against certain bacterial strains.
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Antioxidant activity: The presence of hydroxyl groups may contribute to antioxidant capabilities.
Applications in Industry
This compound can be utilized in:
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Dye Manufacturing: Its azo structure makes it suitable for use as a dye in textiles.
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Pharmaceutical Development: Potential applications in drug formulations due to its biological activities.
Safety Profile
As with many organic compounds, safety data sheets (SDS) should be consulted for handling information. It is important to consider:
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Toxicity Levels: Assessments indicate potential toxicity; therefore, appropriate safety measures must be taken during handling.
Environmental Impact
The environmental impact of this compound is under investigation, particularly regarding its persistence and bioaccumulation potential in ecological systems.
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